B1191757 FF-10501

FF-10501

Número de catálogo B1191757
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FF-1050 is an IMPDH Inhibitor. FF-10501 Possesses Activating Effects on Myeloid Differentiation As Well As Anti-Proliferation. FF-10501 inhibited the proliferation of 9 cell-lines of hematological malignancy, including K562, HL-60 and MOLM-13. FF-10501 could ameliorate myelosuppression during MDS treatment by maintaining myelopoiesis, and the low-dose therapy for low-risk MDS patients might be effective for the improving refractory anemia.

Aplicaciones Científicas De Investigación

1. Mechanism of Action in Hematological Malignancies

FF-10501, a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), has been found to induce cell death in various hematological malignant cells. Studies have shown that it suppresses the growth of these cells in a dose-dependent manner. Intriguingly, FF-10501 induces both apoptotic and necrotic cell death. Apoptotic death is mediated by caspase-8 activation, followed by the activation of the mitochondrial pathway, while necrotic cell death occurs via endoplasmic reticulum stress. This dual mode of action suggests FF-10501’s potential as a therapeutic agent in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Matsumoto et al., 2019).

2. Effectiveness Against Resistant Leukemia Cell Lines

FF-10501 has shown significant preclinical activity against various hypomethylating agent (HMA)-sensitive and -resistant acute myelogenous leukemia (AML) cell lines. It induces apoptosis and affects cell cycle status in these cells. Moreover, FF-10501 maintains its cell growth-inhibitory activities even in azacitidine-resistant cell lines, indicating its potential as an alternative therapeutic treatment for leukemia patients with acquired resistance to azacitidine (Yang et al., 2017); (Murase et al., 2016).

3. Clinical Trial Results

Clinical trials of FF-10501 have been conducted to evaluate its safety, pharmacokinetics, pharmacodynamics, and efficacy in patients with relapsed/refractory AML and HMA-resistant MDS. The trials have identified a recommended Phase 2 dose and have observed partial responses in some patients, demonstrating FF-10501’s potential efficacy in these heavily pre-treated populations (Garcia-Manero et al., 2018).

4. Promoting Erythropoiesis in Myelodysplastic Syndromes

FF-10501 has also been studied for its effects on erythropoiesis in human hematopoietic cells. It promotes differentiation of chronic myeloid leukemia cells to an erythroid lineage and may ameliorate anemia in MDS patients. These effects are mediated by reactive oxygen species (ROS) accumulation and MAPK signaling pathway activation (Ichii et al., 2018).

Propiedades

Nombre del producto

FF-10501

Apariencia

Solid powder

Sinónimos

FF-10501;  FF 10501;  FF10501.; unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.